molecular formula C12H19N3O2 B13195656 1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid

1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid

Cat. No.: B13195656
M. Wt: 237.30 g/mol
InChI Key: FCGGZUSCKODCRS-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid is a synthetic organic compound that features a cyclopentane ring substituted with an aminoethyl group and a carboxylic acid group The presence of the pyrazole ring adds to its structural complexity and potential biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting 1-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the aminoethyl group: The aminoethyl group can be introduced through a nucleophilic substitution reaction.

    Cyclopentane ring formation: The cyclopentane ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the carboxylic acid group: This can be done through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-[2-Amino-1-(1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid: Lacks the methyl group on the pyrazole ring.

    1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclohexane-1-carboxylic acid: Has a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid is unique due to the presence of both the pyrazole ring and the cyclopentane ring, which confer distinct chemical and biological properties. The methyl group on the pyrazole ring can also influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

1-[2-amino-1-(1-methylpyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H19N3O2/c1-15-7-4-10(14-15)9(8-13)12(11(16)17)5-2-3-6-12/h4,7,9H,2-3,5-6,8,13H2,1H3,(H,16,17)

InChI Key

FCGGZUSCKODCRS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(CN)C2(CCCC2)C(=O)O

Origin of Product

United States

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